6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a methoxyphenyl group, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-methylpyrimidine, the ring is constructed through cyclization reactions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions to introduce the difluoromethyl group at the desired position on the pyrimidine ring.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, typically using 2-methoxyphenylamine as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes are used for smaller quantities, while continuous flow processes are preferred for large-scale production.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Methods like recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group may contribute to its overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-N-(2-hydroxyphenyl)-2-methylpyrimidin-4-amine: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
6-(Difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the difluoromethyl and methoxyphenyl groups, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-10(13(14)15)7-12(17-8)18-9-5-3-4-6-11(9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYIFKQOCHEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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